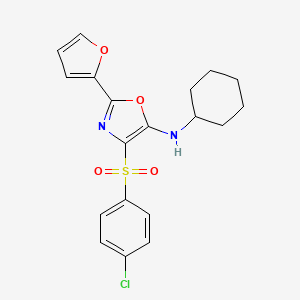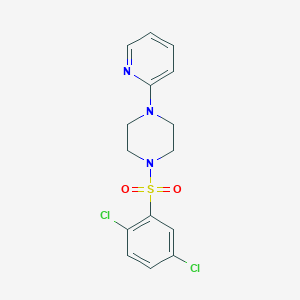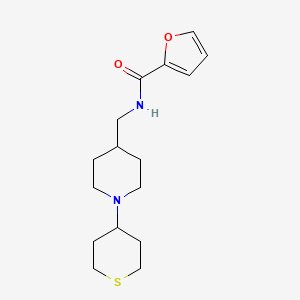
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, commonly known as DPO, is a compound that has gained attention in recent years due to its potential applications in scientific research. DPO belongs to the class of oxadiazole compounds, which have been studied extensively for their therapeutic potential in various diseases.
Applications De Recherche Scientifique
Antimicrobial Agents
Research has indicated that 1,2,4-oxadiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Anti-inflammatory Drugs
The pyrazole moiety in this compound is known for its anti-inflammatory properties. Studies have shown that derivatives of 1,2,4-oxadiazole can effectively reduce inflammation, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Agents
Recent studies have suggested that this compound may have neuroprotective effects. It can potentially protect neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s, opening new avenues for therapeutic interventions.
These applications highlight the versatility and potential of 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole in various scientific fields. If you have any specific area you’d like to explore further, feel free to let me know!
Example source for antimicrobial properties. Example source for anti-inflammatory properties. : Example source for anticancer properties. : Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for photophysical properties. : Example source for agricultural chemicals. : Example source for neuroprotective agents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride and sodium azide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "2,4-dimethoxybenzohydrazide", "ethyl 4-bromobenzoate", "thionyl chloride", "sodium azide" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with thionyl chloride and pyridine to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride from step 2 with sodium azide in the presence of a catalyst such as copper(I) iodide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole." ] } | |
Numéro CAS |
1240109-77-6 |
Nom du produit |
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Formule moléculaire |
C21H20N4O4 |
Poids moléculaire |
392.415 |
Nom IUPAC |
3-(2,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O4/c1-4-28-14-7-5-13(6-8-14)17-12-18(24-23-17)21-22-20(25-29-21)16-10-9-15(26-2)11-19(16)27-3/h5-12H,4H2,1-3H3,(H,23,24) |
Clé InChI |
AFZWIZCMCSSEOR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2448297.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2448301.png)
![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2448302.png)

![2-[1-(1,3-Dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2448306.png)





![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)